Evidence 1: Molecular Pharmacology - Binding Affinity (Ki) Profile at Human Muscarinic Receptors
Revefenacin exhibits high-affinity binding across human muscarinic receptor subtypes (M1-M5) with a profile comparable to other LAMAs, but demonstrates specific affinity values that inform its potency. In a standardized radioligand binding assay using CHO-K1 cell membranes expressing human recombinant receptors, the mean pKi values for revefenacin were determined [1]. The Kis for revefenacin are 0.42, 0.32, 0.18, 0.56, and 6.7 nM at human M1, M2, M3, M4, and M5 receptors, respectively, with the highest affinity (lowest Ki) observed for the M3 receptor [2].
| Evidence Dimension | Binding Affinity at hM3 Receptor (pKi) |
|---|---|
| Target Compound Data | 9.75 ± 0.11 (pKi) |
| Comparator Or Baseline | Tiotropium: 10.71 ± 0.12; Ipratropium: 8.97 ± 0.15; Glycopyrrolate: 9.61 ± 0.09 |
| Quantified Difference | Revefenacin pKi is 0.96 units lower than tiotropium, 0.78 units higher than ipratropium, and 0.14 units higher than glycopyrrolate. |
| Conditions | Inhibition of [3H]NMS radioligand binding in membranes from CHO-K1 cells expressing human recombinant M3 mAChR [1]. |
Why This Matters
This data confirms revefenacin's potent binding to the therapeutically relevant M3 receptor, establishing its in vitro potency class and providing a benchmark for comparison with other muscarinic antagonists.
- [1] Hegde SS, Pulido-Rios MT, Luttmann MA, et al. Pharmacological properties of revefenacin (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues. Pharmacol Res Perspect. 2018;6(3):e00400. View Source
- [2] PeptideDB. Revefenacin product database entry. Accessed April 19, 2026. View Source
